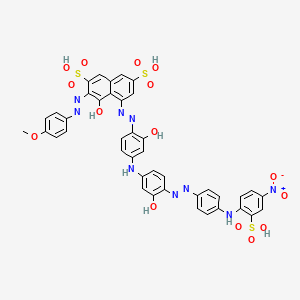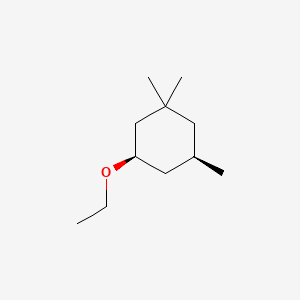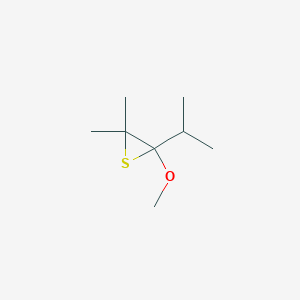
Acetoacetic acid, 2-(1-hydroxyamino-2,2,2-trichloroethyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-acetyl-4,4,4-trichloro-3-(hydroxyamino)butanoate is a chemical compound with the molecular formula C8H12Cl3NO4 and a molecular weight of 292.54 g/mol. It is characterized by the presence of an ester group, a ketone group, and a hydroxylamine group, making it a versatile compound in various chemical reactions .
Vorbereitungsmethoden
The synthesis of ethyl 2-acetyl-4,4,4-trichloro-3-(hydroxyamino)butanoate typically involves the reaction of ethyl acetoacetate with trichloroacetaldehyde and hydroxylamine. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the hydroxylamine group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Ethyl 2-acetyl-4,4,4-trichloro-3-(hydroxyamino)butanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form a nitroso or nitro compound.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia . The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-acetyl-4,4,4-trichloro-3-(hydroxyamino)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 2-acetyl-4,4,4-trichloro-3-(hydroxyamino)butanoate involves its interaction with various molecular targets and pathways. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . The trichloromethyl group can also participate in electrophilic reactions, further contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-acetyl-4,4,4-trichloro-3-(hydroxyamino)butanoate can be compared with similar compounds such as:
Ethyl 2-acetyl-4,4,4-trichloro-3-aminobutanoate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Ethyl 2-acetyl-4,4,4-trichloro-3-hydroxybutanoate: Lacks the amino group, affecting its biological activity.
Eigenschaften
CAS-Nummer |
7500-71-2 |
|---|---|
Molekularformel |
C8H12Cl3NO4 |
Molekulargewicht |
292.5 g/mol |
IUPAC-Name |
ethyl 2-acetyl-4,4,4-trichloro-3-(hydroxyamino)butanoate |
InChI |
InChI=1S/C8H12Cl3NO4/c1-3-16-7(14)5(4(2)13)6(12-15)8(9,10)11/h5-6,12,15H,3H2,1-2H3 |
InChI-Schlüssel |
CRLPWIDAZYJYNA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(C(Cl)(Cl)Cl)NO)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13793584.png)


![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine](/img/structure/B13793603.png)



![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B13793626.png)

